A Comprehensive Technical Guide to Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
A Comprehensive Technical Guide to Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Significance of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines. This bioisosterism allows molecules incorporating this framework to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of thieno[2,3-d]pyrimidine have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.
Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (CAS Number: 596794-91-1) is a key intermediate in the synthesis of a diverse library of thieno[2,3-d]pyrimidine derivatives. Its strategic importance lies in the reactive 4-chloro substituent, which serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions. The ethyl carboxylate group at the 6-position offers another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This dual functionality makes it an invaluable building block for generating novel compounds for drug discovery and development.
This technical guide provides an in-depth overview of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, including its physicochemical properties, a detailed synthesis protocol, its characteristic reactivity, and its potential applications in the field of medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 596794-91-1 | [1] |
| Molecular Formula | C₉H₇ClN₂O₂S | [1] |
| Molecular Weight | 242.68 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Note: Some physical properties like melting point and detailed solubility data are not extensively reported in publicly available literature and would typically be determined experimentally.
Synthesis Protocol: A Pathway to Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Conceptual Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from a suitable 2-aminothiophene-3-carboxylate derivative, which is first cyclized to form the thieno[2,3-d]pyrimidin-4-one ring system, followed by chlorination.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate
This step involves the cyclization of a 2-aminothiophene precursor. The general principle is the reaction of an aminothiophene with a source of a one-carbon unit, such as formamide, to construct the pyrimidine ring.
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Reagents and Materials:
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Ethyl 2-amino-4-carboxythiophene-5-carboxylate (or a similar precursor)
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Formamide
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Reaction flask with a reflux condenser
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Heating mantle
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Procedure:
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In a round-bottom flask, combine the starting aminothiophene derivative with an excess of formamide.
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Heat the reaction mixture to reflux (typically 150-180°C) for several hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the cooled mixture into ice-water to precipitate the product.
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Collect the solid product by filtration, wash with water, and dry under vacuum.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
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Step 2: Synthesis of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
This step is a classic chlorination reaction of a heterocyclic hydroxyl group.
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Reagents and Materials:
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Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate
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Phosphorus oxychloride (POCl₃)
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A catalytic amount of N,N-dimethylformamide (DMF) (optional, but often used)
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Reaction flask with a reflux condenser and a gas trap
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Heating mantle
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Procedure:
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Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
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To a flask containing Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate, add an excess of phosphorus oxychloride.
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A few drops of DMF can be added to catalyze the reaction.
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Heat the mixture to reflux (around 110°C) for a few hours.
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Monitor the reaction by TLC until the starting material is consumed.
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After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
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The product will precipitate as a solid.
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Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.
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Further purification can be achieved by column chromatography on silica gel or by recrystallization.
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Chemical Reactivity: The Versatile 4-Chloro Position
The primary site of reactivity on Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is the C4-chloro group. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Key Nucleophilic Substitution Reactions
Caption: Major nucleophilic substitution pathways at the C4 position.
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Amination: Reaction with primary or secondary amines (aliphatic or aromatic) readily displaces the chloride to yield 4-amino-thieno[2,3-d]pyrimidine derivatives. These reactions are typically carried out in a polar solvent like ethanol or isopropanol, often with a base to scavenge the HCl formed. This is a crucial step in the synthesis of many kinase inhibitors.
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Alkoxylation/Aryloxylation: Alcohols and phenols, usually in the form of their corresponding alkoxides or phenoxides, can displace the chloride to form ethers.
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Thiolation: Thiols react similarly to alcohols, yielding thioethers.
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Hydrazinolysis: Reaction with hydrazine hydrate provides the 4-hydrazinyl derivative, which is a key intermediate for the synthesis of fused heterocyclic systems like triazolothienopyrimidines.
The ethyl ester at the C6 position can also be hydrolyzed to the carboxylic acid, typically under basic conditions (e.g., using NaOH or LiOH), which can then be used in amide coupling reactions.
Applications in Drug Discovery and Development
While specific applications for Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate are not extensively documented in dedicated studies, its role as a versatile building block allows for the synthesis of compounds with a wide range of potential therapeutic applications, based on the known activities of the thieno[2,3-d]pyrimidine scaffold.
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Oncology: Many 4-substituted thieno[2,3-d]pyrimidines have been investigated as kinase inhibitors, targeting enzymes like EGFR, VEGFR, and MNK1, which are implicated in cancer cell proliferation and survival. The ability to easily introduce various amine substituents at the C4 position is critical for tuning the selectivity and potency of these inhibitors.
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Antimicrobial Agents: The thieno[2,3-d]pyrimidine nucleus is present in compounds with antibacterial and antifungal properties.[2]
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Anti-inflammatory and Antiviral Agents: Derivatives of this scaffold have also shown promise in modulating inflammatory pathways and inhibiting viral replication.
The strategic value of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate lies in its capacity to serve as a starting point for the rapid generation of compound libraries for high-throughput screening, enabling the exploration of structure-activity relationships (SAR) and the identification of novel drug candidates.
Conclusion
Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a fundamentally important building block in medicinal chemistry. Its well-defined reactivity, particularly at the C4-chloro position, provides a reliable and versatile platform for the synthesis of a vast array of novel heterocyclic compounds. While this specific molecule may not be an end-product therapeutic agent, its role as a key intermediate is indispensable for the discovery and development of new drugs targeting a multitude of diseases. The synthetic pathways and reactivity patterns outlined in this guide provide a solid foundation for researchers and scientists working to harness the therapeutic potential of the thieno[2,3-d]pyrimidine scaffold.
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Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]
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Temple, D. L., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. Journal of Medicinal Chemistry, 22(5), 505-10. [Link]
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Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024, January 29). Pharmacia. [Link]
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- Process for preparing 4-hydroxypyrimidine. (n.d.).
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Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. (2021, May 1). PMC - NIH. [Link]
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Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate. (n.d.). Lead Sciences. [Link]
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Synthesis of pyrimidine derivatives. (n.d.). [Link]
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Ethyl 4-chloro-5-methylthieno[2, 3-d]pyrimidine-6-carboxylate, 1 gram. (n.d.). [Link]
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4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (n.d.). MDPI. [Link]
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Synthesis of norbiotinamine and its derivatives. (n.d.). PubMed. [Link]
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Heckendorn, R., et al. (1993). Synthesis and binding properties of 2-amino-5-phosphono-3-pentenoic acid photoaffinity ligands as probes for the glutamate recognition site of the NMDA receptor. Journal of Medicinal Chemistry, 36(23), 3721-6. [Link]
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